(R)-(+)-1-Fluoro-2-octanol (R)-(+)-1-Fluoro-2-octanol
Brand Name: Vulcanchem
CAS No.: 110270-42-3
VCID: VC20803016
InChI: InChI=1S/C8H17FO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3/t8-/m1/s1
SMILES: CCCCCCC(CF)O
Molecular Formula: C8H17FO
Molecular Weight: 148.22 g/mol

(R)-(+)-1-Fluoro-2-octanol

CAS No.: 110270-42-3

Cat. No.: VC20803016

Molecular Formula: C8H17FO

Molecular Weight: 148.22 g/mol

* For research use only. Not for human or veterinary use.

(R)-(+)-1-Fluoro-2-octanol - 110270-42-3

Specification

CAS No. 110270-42-3
Molecular Formula C8H17FO
Molecular Weight 148.22 g/mol
IUPAC Name (2R)-1-fluorooctan-2-ol
Standard InChI InChI=1S/C8H17FO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3/t8-/m1/s1
Standard InChI Key KLGNQHRPPLDIFC-MRVPVSSYSA-N
Isomeric SMILES CCCCCC[C@H](CF)O
SMILES CCCCCCC(CF)O
Canonical SMILES CCCCCCC(CF)O

Introduction

Structural Characteristics and Identification

Molecular Identity and Classification

(R)-(+)-1-Fluoro-2-octanol belongs to the family of fluorinated alcohols and is classified as a heterocyclic organic compound in chemical databases . This compound features a stereogenic center at the C-2 position, with the (R) designation indicating the specific spatial arrangement of atoms according to the Cahn-Ingold-Prelog priority rules. The (+) notation refers to its dextrorotatory property, meaning it rotates plane-polarized light in the positive (clockwise) direction.

Physical and Chemical Identifiers

The compound is uniquely identified through several standardized parameters summarized in the table below:

ParameterValue
CAS Number110270-42-3
Molecular FormulaC8H17FO
Molecular Weight148.22 g/mol
IUPAC Name(R)-(+)-1-Fluoro-2-octanol
StereochemistryR configuration
Optical RotationPositive (+)

The compound's structure consists of an eight-carbon chain with a fluorine atom at the terminal (C-1) position and a hydroxyl group at the adjacent C-2 position . This arrangement creates the chiral center responsible for the compound's biological and chemical properties.

Synthesis and Production Methods

General Synthetic Approaches

Applications and Utilization

Research and Development Applications

The compound's stereospecific nature makes it valuable in research contexts. As a chiral building block, it can be utilized in asymmetric synthesis and as a structural component in more complex molecules. The fluorine atom, known for its unique electronic properties, can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates when incorporated into their structures.

Chemical Properties and Reactivity

Structural Features Affecting Reactivity

The presence of both a fluorine atom and a hydroxyl group in (R)-(+)-1-Fluoro-2-octanol creates an interesting reactivity profile. The fluorine atom, being highly electronegative, influences the electronic distribution within the molecule, potentially affecting the reactivity of the adjacent hydroxyl group. The chiral center at C-2 enables stereoselective reactions, making this compound potentially valuable in asymmetric synthesis.

Comparative Reactivity

When compared to similar compounds identified in the search results, such as (R)-1,2-Epoxydodecane and other fluorinated alcohols, (R)-(+)-1-Fluoro-2-octanol represents a specific case of a functionalized alkyl chain with both chirality and fluorination . The combination of these features distinguishes it from simpler alcohols or fluorinated compounds without chiral centers.

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